molecular formula C12H14N2O2 B1322598 tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 370880-82-3

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B1322598
M. Wt: 218.25 g/mol
InChI Key: VDJQDKIUIIFWJD-UHFFFAOYSA-N
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Description

The compound tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of a tert-butyl ester group and a pyridine ring fused to the pyrrole, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with tert-butyl ester groups, has been explored in various studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also involves in situ hydrolysis of tert-butyl esters . Another study describes an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, an efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been developed, demonstrating the utility of this compound in synthesizing macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolopyridine carboxylates can be complex due to the presence of multiple functional groups and chiral centers. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been determined by X-ray diffraction, revealing a triclinic space group and specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The tert-butyl pyrrolopyridine carboxylate derivatives are versatile intermediates that can undergo various chemical transformations. For instance, the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been achieved by utilizing the bulky tert-butyl group to direct selective substitutions . Moreover, reactions with singlet oxygen have been used to yield 5-substituted pyrroles from tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid, which serve as precursors for prodigiosin and its analogs . The tert-butyl group can also facilitate the synthesis of complex molecules, such as the Diels-Alder endo-adduct formed from tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolopyridine carboxylates are influenced by their molecular structure. The presence of the tert-butyl group can increase steric bulk, affecting solubility and reactivity. The pyrrolopyridine core is likely to contribute to the compound's aromaticity and electronic properties, which are important for its potential biological activity. The ester functionality may also be susceptible to hydrolysis under certain conditions, as seen in the in situ hydrolysis during the continuous flow synthesis .

Scientific Research Applications

Synthesis and Coupling Reactions

  • Synthesis Techniques : tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is used in various synthesis techniques. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
  • Chemical Transformations : The compound is involved in a range of chemical transformations. For example, reaction with tributylvinyltin in the presence of Pd(PPh3)4-LiCl produced tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which further reacted with maleic anhydride to form complex endo-adducts (Moskalenko & Boev, 2014).

Structural and Molecular Characterization

  • X-ray Crystallography : Compounds synthesized from tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate have been characterized using X-ray crystallography. This method helped in determining the molecular and crystal structures, revealing intramolecular hydrogen bonding and other significant molecular interactions (Çolak et al., 2021).

Asymmetric Synthesis and Medicinal Chemistry

  • Asymmetric Synthesis : An example of its use in asymmetric synthesis is the production of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excess, indicating its potential in the synthesis of chiral compounds (Chung et al., 2005).

Novel Compound Synthesis and Characterization

  • Novel Compound Development : Research includes the synthesis of novel compounds using tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a starting material. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines was achieved, which has implications in medicinal chemistry and drug development (Iaroshenko et al., 2009).

Process Optimization in Chemical Manufacturing

  • Large-Scale Preparation : The compound has been used in the optimization of large-scale synthesis processes. For example, an optimized method for synthesizing an important intermediate for nicotinic acetylcholinereceptor agonists using tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate was developed, demonstrating its value in industrial-scale chemical production (Jarugu et al., 2018).

Advanced Organic Chemistry Applications

  • Regioselective Synthesis : Research has focused on developing regio-selective synthesis methods using tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivatives. This includes the synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, highlighting the versatility of this compound in organic synthesis (Nguyen et al., 2009).

Safety And Hazards

The safety information for “tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate” indicates that it has hazard statements H302 and H317 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolo pyridine scaffold, which is part of the structure of “tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate”, represents a novel scaffold for the development of potent inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJQDKIUIIFWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627299
Record name tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

CAS RN

370880-82-3
Record name tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Jhaveri - 2019 - search.proquest.com
A thermal cycloaddition of allenes tethered to an aminofuran provided good yields of substituted indoles. Allene-tethered 5-aminooxazoles were converted to 6-azaindoles, whereas 2-…
Number of citations: 3 search.proquest.com

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